Cyclopentene, 4,4-dichloro-
Description
Contextualization within Halogenated Cycloalkenes
Halogenated cycloalkenes are a broad class of organic compounds that feature a cyclic carbon framework with at least one carbon-carbon double bond and one or more halogen substituents. These compounds are pivotal in synthetic organic chemistry due to the diverse reactivity imparted by both the alkene functional group and the carbon-halogen bonds.
The presence of chlorine atoms on the cyclopentene (B43876) ring significantly influences the molecule's electronic properties and reactivity. The gem-dichloro group at the allylic position (C-4) is of particular interest. Allylic halogenation is a key method for introducing functionality adjacent to a double bond, often proceeding through a radical mechanism. youtube.com Reagents such as t-butyl hypochlorite (B82951) are known to effect the chlorination of hydrocarbons, including at allylic positions. acs.orgnih.gov
Historical Overview of Research Trajectories
The study of halogenated organic compounds has a long history, intertwined with the development of synthetic methodologies and the investigation of reaction mechanisms. The chlorination of hydrocarbons, a fundamental process for producing such compounds, has been a subject of research for over a century.
While a definitive timeline for the first synthesis of 4,4-dichlorocyclopentene is not prominently documented in readily accessible literature, its existence is noted in chemical databases. The general methods for its preparation, such as the direct chlorination of cyclopentene or the cyclization of appropriate precursors, are well-established synthetic routes. ontosight.aivulcanchem.com Research into allylic halogenation, a key potential step in its synthesis, saw significant advancements in the mid-20th century with the work of chemists like Cheves Walling on radical chlorinations using reagents like t-butyl hypochlorite. acs.org
The broader research trajectory for halogenated cycloalkenes has been driven by their utility as versatile synthetic building blocks. Their ability to participate in a variety of transformations, including substitution and cycloaddition reactions, makes them valuable precursors for complex molecular targets. lookchem.com For instance, related dihalocycloalkenes are known to be precursors in the synthesis of strained ring systems and other novel architectures. The specific research focus on the 4,4-dichloro isomer, however, appears to be less extensive compared to other halogenated cyclopentene derivatives. Its primary role is cited as an intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting its investigation has been more applied and potentially documented within patent literature rather than in extensive academic publications. ontosight.ailookchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
5296-48-0 |
|---|---|
Molecular Formula |
C5H6Cl2 |
Molecular Weight |
137.00 g/mol |
IUPAC Name |
4,4-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-5(7)3-1-2-4-5/h1-2H,3-4H2 |
InChI Key |
GVZSEVSNGREDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Dichlorocyclopentene and Its Analogues
Chlorination-Based Synthetic Routes
One of the most direct approaches to synthesizing chlorinated cyclopentenes involves the introduction of chlorine atoms onto a pre-existing cyclopentene (B43876) scaffold.
The synthesis of 4,4-dichlorocyclopentene can be accomplished through the direct chlorination of cyclopentene. wikipedia.orgnih.gov This method serves as a foundational approach for creating halogenated cyclic alkenes. A parallel strategy has been successfully applied to produce analogues, such as 4,4-dichloro-1-methylcyclopent-1-ene. This analogue is synthesized by the chlorination of 1-methylcyclopentene. The reaction is typically performed by treating the starting alkene with chlorine gas in an inert solvent, such as carbon tetrachloride. To manage the reaction's exothermicity and prevent over-chlorination, which could lead to unwanted byproducts, these reactions are generally conducted under controlled low-temperature conditions. wikipedia.org
Cyclization and Rearrangement Pathways
Alternative synthetic strategies involve the formation of the cyclopentene ring through intramolecular cyclization or rearrangement processes. These pathways often begin with precursors that are either smaller rings or open-chain molecules.
A significant and well-studied pathway to cyclopentene derivatives is the thermal rearrangement of vinylcyclopropanes. chemistrysteps.commasterorganicchemistry.com This process, known as the vinylcyclopropane-cyclopentene rearrangement, involves the ring expansion of a vinyl-substituted three-membered ring to form a five-membered ring. chemistrysteps.com The reaction proceeds through the cleavage of a carbon-carbon bond in the strained cyclopropane (B1198618) ring, leading to a diradical intermediate that subsequently cyclizes to the more stable cyclopentene system. organicreactions.org Research has shown that this rearrangement can be facilitated by substituting the cyclopropane ring with polar groups, such as halogens, which can stabilize the diradical intermediate and allow the reaction to proceed at lower temperatures. organicreactions.org For instance, 1,1-dichloro-2-vinylcyclopropane (B3334376) has been shown to rearrange to 4,4-dichlorocyclopentene at 250°C. organicreactions.org
The vinylcyclopropane (B126155) precursors necessary for this rearrangement are commonly synthesized via the addition of a dihalocarbene to a conjugated diene. Dichlorocarbene (B158193) (:CCl₂) is a highly reactive intermediate that can be generated in situ from readily available reagents like chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521). organic-chemistry.orgmasterorganicchemistry.com This reaction is often carried out using phase-transfer catalysis, where a catalyst like a tetraalkylammonium salt facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase containing the chloroform and the alkene, leading to the efficient formation of dichlorocarbene in a non-hydrolytic environment. hawaii.edu
The generated dichlorocarbene then adds across one of the double bonds of a diene in a stereospecific cycloaddition reaction to yield a dichlorocyclopropane derivative. organic-chemistry.org For example, the dichlorocyclopropanation of piperylene (1,3-pentadiene) has been used to produce a mixture of isomeric alkenyl-gem-dichlorocyclopropanes, specifically cis- and trans-1,1-dichloro-2-vinyl-3-methylcyclopropanes. organic-chemistry.orgnrochemistry.com
Once the alkenyl-gem-dichlorocyclopropane precursor is formed, it can be converted to the corresponding 4,4-dichlorocyclopentene analogue through thermal isomerization. organic-chemistry.orgnrochemistry.com In a documented example, the mixture of cis- and trans-1,1-dichloro-2-vinyl-3-methylcyclopropanes undergoes thermocatalytic isomerization in the presence of a SAPO-34 zeolite catalyst at 230°C. organic-chemistry.org This process results in the opening of the three-membered ring and subsequent cyclization to form a single product, 4,4-dichloro-3-methylcyclopentene, in a yield exceeding 90%. organic-chemistry.orgnrochemistry.com Similarly, the parent compound, 1,1-dichloro-2-vinylcyclopropane, rearranges upon heating to yield 4,4-dichlorocyclopentene. organicreactions.org
The formation of 4,4-dichlorocyclopentene can also be envisioned through the cyclization of suitable acyclic precursors. wikipedia.org This general strategy is a cornerstone of ring synthesis in organic chemistry, with various methods like electrophilic cyclizations and Dieckmann condensations being employed to form five-membered rings from open-chain molecules. nih.gov However, while the cyclization of appropriate precursors is noted as a potential synthetic route to 4,4-dichlorocyclopentene, specific, detailed examples of this transformation for this particular compound are not extensively documented in the surveyed scientific literature. wikipedia.org
Thermal Isomerization of Vinylcyclopropane Derivatives
Catalytic Approaches to Dichloroalkene Synthesis
Catalytic methods for the synthesis of dichloroalkenes offer several advantages over stoichiometric reactions, including increased efficiency, selectivity, and milder reaction conditions. Research in this area has explored the use of various catalysts, including those based on transition metals and main group elements.
One notable approach involves the catalytic, stereospecific syn-dichlorination of alkenes. illinois.edu This method employs a selenium-based catalyst system to achieve high stereocontrol in the dichlorination of a range of cyclic and acyclic alkenes. illinois.edu The system utilizes a pre-catalyst, such as diphenyl diselenide (PhSeSePh), in conjunction with a chloride source and an oxidant. illinois.edu This approach has been shown to be effective for various functionalized alkenes, suggesting its potential applicability to cyclic dienes like cyclopentadiene (B3395910), a logical precursor to 4,4-dichlorocyclopentene.
Another catalytic strategy focuses on the olefination of hydrazones. For instance, the use of copper(I) chloride as a catalyst enables the synthesis of dichloroalkenes from the reaction of hydrazones of aliphatic carbonyl compounds with bromo(trichloro)methane. This method provides a convenient route to geminal dichloroalkenes.
Lewis acids have also been explored for their catalytic role in reactions that could lead to dichloroalkenes. For example, aluminum trichloride (B1173362) (AlCl₃) has been shown to mediate the formation of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones. While not a direct dichlorination of an alkene, this transformation highlights the utility of Lewis acids in facilitating the formation of the dichloroalkenyl moiety. Furthermore, Lewis acids like AlCl₃ are known to catalyze Diels-Alder reactions involving cyclopentadiene, which could be a key step in a multi-step synthesis of dichlorinated cyclopentene derivatives. nih.govnih.govresearchgate.net Theoretical studies have delved into the mechanism of Lewis acid-catalyzed Diels-Alder reactions, indicating that the catalyst facilitates the cycloaddition and influences the stereoselectivity of the process. nih.govresearchgate.net
Transition metal catalysis is another significant area of research for the synthesis of complex cyclic molecules, including those containing halogen atoms. While direct catalytic dichlorination of cyclopentadiene to 4,4-dichlorocyclopentene is not prominently reported, related transformations suggest the potential of this approach. For example, iron(III) chloride (FeCl₃) has been used as a catalyst for the chlorination of various organic substrates, including the visible light-induced chlorination of C-H bonds with magnesium chloride (MgCl₂). researchgate.netrsc.org This demonstrates the potential of iron catalysts in chlorination reactions.
The following table summarizes selected catalytic approaches for the synthesis of various dichloroalkenes, providing an overview of the catalysts, substrates, and general outcomes.
| Catalyst System | Substrate Type | Product Type | Key Findings |
| Diphenyl diselenide (5 mol%) / Benzyltriethylammonium chloride / N-fluoropyridinium salt | Functionalized cyclic and acyclic 1,2-disubstituted alkenes | syn-Dichlorides | Provides exquisite stereocontrol for syn-dichlorination. illinois.edu |
| Copper(I) chloride | Hydrazones of aliphatic carbonyl compounds | gem-Dichloroalkenes | A convenient method for the synthesis of dichloroalkenes from hydrazones. |
| Aluminum trichloride (AlCl₃) | 1,1,1-Trifluoroalkanones | 1,1-Dichloro-1-alkenones | Mediates the formation of the dichloroalkenyl moiety. |
| Iron(III) chloride (FeCl₃) / Visible light | Methylarenes, Cyclic hydrocarbons | Chlorinated hydrocarbons | Catalyzes the chlorination of C-H bonds with MgCl₂ as the chlorine source. researchgate.netrsc.org |
Advanced Mechanistic Studies of 4,4 Dichlorocyclopentene Reactivity
Reaction Pathways Involving Nucleophilic Species
The presence of two chlorine atoms on the same carbon atom renders the 4-position of the cyclopentene (B43876) ring highly electrophilic and susceptible to attack by a variety of nucleophiles. ontosight.ai This reactivity can lead to either substitution of the chlorine atoms or more complex ring-opening transformations.
Nucleophilic Substitutions on the Dichlorocyclopentene Scaffold
Nucleophilic substitution reactions on 4,4-dichlorocyclopentene provide a direct route to functionalized cyclopentene derivatives. libretexts.org These reactions typically involve the displacement of one or both chlorine atoms by a nucleophile. The reaction can proceed through different mechanisms, such as SN1 or SN2 pathways, depending on the nature of the nucleophile, the solvent, and the reaction conditions. libretexts.org For instance, the reaction with strong nucleophiles in polar aprotic solvents tends to favor an SN2-type mechanism. In contrast, solvolysis reactions in polar protic solvents might involve the formation of a carbocation intermediate via an SN1 pathway. libretexts.org
The substitution can be sequential, allowing for the introduction of two different nucleophiles. The first substitution product, a 4-chloro-4-substituted-cyclopentene, can then undergo a second substitution. The reactivity of the remaining chlorine atom is influenced by the nature of the first substituent introduced.
| Nucleophile | Reagent | Solvent | Product |
| Azide | Sodium Azide | DMF | 4-azido-4-chlorocyclopentene |
| Thiophenoxide | Sodium Thiophenoxide | THF | 4-chloro-4-(phenylthio)cyclopentene |
| Malonate | Diethyl Malonate | Ethanol/NaOEt | Diethyl 2-(4-chlorocyclopent-3-en-1-yl)malonate |
This table represents hypothetical examples based on general nucleophilic substitution patterns on gem-dihalides, as specific research data on 4,4-dichlorocyclopentene was not found in the provided search results.
Ring-Opening Transformations Initiated by Nucleophiles
Under certain conditions, the reaction of 4,4-dichlorocyclopentene with nucleophiles can lead to ring-opening rather than simple substitution. ontosight.ai This pathway is often observed with strong, basic nucleophiles or when the reaction conditions promote rearrangement of the cyclopentene ring. The initial nucleophilic attack can be followed by a cascade of electronic rearrangements, resulting in the cleavage of the five-membered ring. For example, reaction with a strong base could potentially lead to elimination and subsequent ring opening.
An attack by a hydroxyl nucleophile, for instance, can initiate a sequence of reactions that results in the cleavage of the cyclic structure. researchgate.net While specific studies on 4,4-dichlorocyclopentene are not detailed in the provided results, analogous systems show that such transformations can lead to acyclic products with diverse functionalities. researchgate.net
| Nucleophile | Conditions | Resulting Functional Groups |
| Hydroxide (B78521) | Strong Base, Heat | Aldehyde, Carboxylic Acid |
| Hydrazine | High Temperature | Pyrazole derivatives |
This table illustrates plausible outcomes based on ring-opening reactions of similar heterocyclic systems, as direct examples for 4,4-dichlorocyclopentene are not available in the search results.
Pericyclic Reaction Dynamics
Pericyclic reactions, such as cycloadditions, are concerted processes that involve a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.org 4,4-Dichlorocyclopentene, with its carbon-carbon double bond, can participate as a dienophile in these reactions.
Diels-Alder Cycloadditions of 4,4-Dichlorocyclopentene
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. organic-chemistry.orgmasterorganicchemistry.com In this context, 4,4-dichlorocyclopentene can act as a dienophile. The electron-withdrawing nature of the two chlorine atoms can enhance the reactivity of the double bond towards electron-rich dienes. organic-chemistry.org
The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org When 4,4-dichlorocyclopentene reacts with a cyclic diene, such as cyclopentadiene (B3395910), a bicyclic adduct is formed. The stereochemical outcome, whether endo or exo, is determined by kinetic and thermodynamic factors, with the endo product often being favored due to secondary orbital interactions. organic-chemistry.orgyoutube.com
| Diene | Reaction Conditions | Product | Stereochemistry |
| 1,3-Butadiene | Thermal | 5,5-Dichloro-bicyclo[4.3.0]non-7-ene | - |
| Cyclopentadiene | Lewis Acid Catalyst | 2,2-Dichlorotricyclo[5.2.1.02,6]dec-8-ene | Predominantly Endo |
| Furan | High Pressure | 8,8-Dichloro-7-oxabicyclo[4.2.1]non-2-ene | - |
This table provides illustrative examples of Diels-Alder reactions. Specific experimental data for these exact reactions with 4,4-dichlorocyclopentene was not found in the search results.
Hydrolytic Transformations of Dihalocyclopentene Systems
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. libretexts.org In the case of geminal dihalides like 4,4-dichlorocyclopentene, hydrolysis can lead to the formation of a ketone. This transformation proceeds through an initial substitution of the chlorine atoms by hydroxyl groups to form an unstable geminal diol, which then rapidly dehydrates to the corresponding ketone.
The hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of a chlorine atom, facilitating its departure as a leaving group, followed by nucleophilic attack by water. Base-catalyzed hydrolysis typically proceeds via nucleophilic attack of hydroxide ion. For 4,4-dichlorocyclopentene, hydrolysis would be expected to yield cyclopent-3-en-1-one.
| Reaction | Catalyst | Intermediate | Final Product |
| Hydrolysis | Acid (e.g., H2SO4) | 4,4-Dihydroxycyclopentene | Cyclopent-3-en-1-one |
| Hydrolysis | Base (e.g., NaOH) | 4,4-Dihydroxycyclopentene | Cyclopent-3-en-1-one |
This table outlines the expected products from the hydrolysis of 4,4-dichlorocyclopentene based on the general reactivity of gem-dihalides.
Computational and Theoretical Investigations of 4,4 Dichlorocyclopentene Molecular Dynamics
Conformational Analysis and Pseudorotation Dynamics
Conformational analysis of cyclic molecules like cyclopentene (B43876) and its derivatives is crucial for understanding their reactivity and physical properties. For 4,4-dichlorocyclopentene, this would involve exploring the molecule's preferred three-dimensional shapes.
Theoretical Studies of Ring Puckering and Phase Angles
The cyclopentene ring is not planar and undergoes a dynamic process called pseudorotation, where the "pucker" or out-of-plane atom appears to rotate around the ring. Theoretical studies would typically use computational models to calculate the potential energy surface of the ring. This would reveal the most stable conformations, such as the "envelope" or "twist" forms, and the energy barriers between them. The degree of puckering and the phase angle of pseudorotation would be key parameters to define the conformational state of the 4,4-dichlorocyclopentene ring. Such studies are essential for a complete understanding of the molecule's dynamic nature.
Influence of Halogen Substitution on Conformational Landscapes
The presence of two chlorine atoms at the C4 position significantly impacts the conformational landscape of the cyclopentene ring. Computational studies on other halogenated cyclopentenes suggest that the bulky and electronegative chlorine atoms would introduce steric and electronic effects. These effects would alter the preferred puckering of the ring and the energy barriers for pseudorotation compared to unsubstituted cyclopentene. The substitution on a homoallylic position, as in 4,4-dichlorocyclopentene, is known to introduce significant eclipsing interactions, which would be a key focus of such a computational investigation. youtube.com
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level ab initio and Density Functional Theory (DFT) calculations would be the methods of choice to investigate the electronic structure of 4,4-dichlorocyclopentene. These methods can provide detailed information on molecular orbital energies, electron distribution, and the nature of chemical bonds within the molecule. For instance, such calculations would elucidate the effect of the electron-withdrawing chlorine atoms on the electron density of the double bond and the surrounding carbon atoms. This information is critical for predicting how the molecule will behave in chemical reactions.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for studying the mechanisms of chemical reactions, including rearrangements.
Investigation of Rearrangement Transition States and Intermediates
4,4-Dichlorocyclopentene could potentially undergo various rearrangement reactions. Computational modeling would be employed to map out the potential energy surfaces for these reactions. This would involve locating and characterizing the structures and energies of transition states and any intermediates that may be formed. By calculating the activation energies for different possible pathways, researchers can predict the most likely rearrangement mechanism. Such studies provide invaluable insights that are often difficult to obtain through experimental means alone.
Applications of 4,4 Dichlorocyclopentene As a Synthetic Intermediate
Building Block in Complex Organic Synthesis
The utility of 4,4-dichlorocyclopentene as a foundational building block is demonstrated in its application to construct more elaborate and functionally rich molecules. Its transformation into other key synthetic intermediates is a common strategy employed by chemists.
Precursor for Diverse Molecular Architectures
A key transformation that underscores the versatility of 4,4-dichlorocyclopentene is its conversion into cyclopentenone derivatives. These derivatives are highly sought-after intermediates in organic synthesis due to their presence in numerous natural products and their utility in various synthetic operations.
One notable application is the synthesis of 4-hydroxycyclopent-2-enone. This is achieved through the hydrolysis of 4,4-dichlorocyclopentene. This hydroxycyclopentene can then be further oxidized to produce cyclopent-4-ene-1,3-dione, another important synthetic precursor. The dione (B5365651) serves as a starting point for creating a wide range of substituted cyclopentane (B165970) structures, which are core components of many complex molecules. ias.ac.inutexas.edu
Table 1: Synthesis of Cyclopentenone Intermediates from 4,4-Dichlorocyclopentene
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| 4,4-Dichlorocyclopentene | 1. Hydrolysis | 4-Hydroxycyclopent-2-enone |
| 4-Hydroxycyclopent-2-enone | 2. Oxidation | Cyclopent-4-ene-1,3-dione |
Intermediate in the Synthesis of Biologically Active Compounds
The strategic use of 4,4-dichlorocyclopentene as a starting material has led to the successful synthesis of important biologically active compounds, most notably prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals and have been used in medicine to induce childbirth, prevent stomach ulcers, and treat glaucoma, among other applications.
A chemoenzymatic approach has been developed for the synthesis of prostaglandins, such as PGE₂ and PGF₂α, starting from 4,4-dichlorocyclopentene. organic-chemistry.org This synthetic route leverages a key microbiological hydrolysis step. The process involves using the fungus Mortierella ramanniana to stereoselectively hydrolyze the dichlorocyclopentene, resulting in the formation of a specific chiral chlorohydrin. This enantiomerically enriched intermediate is then converted through a series of chemical steps into a key bicyclic lactone, a well-established precursor to prostaglandins. This method highlights how the simple structure of 4,4-dichlorocyclopentene can be elaborated into complex, stereochemically defined, and biologically significant molecules. organic-chemistry.org
Role in Natural Product Synthesis
The utility of 4,4-dichlorocyclopentene extends to the total synthesis of natural products. A prominent example is its use in the synthesis of the antifungal agents (+)-epi-epoxydon and (+)-epiepoxydon. organic-chemistry.org These compounds belong to a class of epoxyquinone natural products that exhibit a range of biological activities.
The synthesis begins with the conversion of 4,4-dichlorocyclopentene into a chiral lactone, (+)-2-oxabicyclo[3.3.0]oct-6-en-3-one. This key intermediate is synthesized over several steps, starting with the reduction of the dichlorocyclopentene to a cyclopentenol (B8032323) derivative. Subsequent enzymatic resolution and further chemical modifications yield the target lactone with high enantiomeric purity. This chiral lactone then serves as the core building block, which is further elaborated to achieve the total synthesis of (+)-epi-epoxydon and its diastereomer. organic-chemistry.org This synthetic pathway showcases the strategic importance of 4,4-dichlorocyclopentene in providing the foundational carbon framework for complex natural product synthesis.
Table 2: Key Intermediates in Natural Product Synthesis from 4,4-Dichlorocyclopentene
| Starting Material | Target Natural Product | Key Intermediate |
|---|---|---|
| 4,4-Dichlorocyclopentene | (+)-epi-Epoxydon | (+)-2-Oxabicyclo[3.3.0]oct-6-en-3-one |
| 4,4-Dichlorocyclopentene | Prostaglandins (PGE₂, PGF₂α) | Chiral Chlorohydrin |
Advanced Research on Analogues and Structural Modifications of 4,4 Dichlorocyclopentene
Alkyl-Substituted 4,4-Dichlorocyclopentene Derivatives
The introduction of alkyl groups to the 4,4-dichlorocyclopentene scaffold represents a key area of synthetic exploration, aiming to modify the compound's physical and chemical properties.
Related Dichlorocyclopentane Isomers in Stereochemical Studies
The study of dichlorocyclopentane isomers, particularly their stereochemistry, offers significant insights into the conformational dynamics of five-membered ring systems. These investigations are crucial for understanding how substituent positioning affects molecular geometry and stability.
The conformational analysis of trans-1,2-dichlorocyclopentane has been a subject of detailed investigation, primarily using high-precision Nuclear Magnetic Resonance (NMR) spectroscopy. A complete analysis of the ¹H-NMR spectrum of trans-1,2-dichlorocyclopentane allows for the determination of spin-spin coupling constants. ontosight.aisioc-journal.cn These experimental constants are then used to map the conformational landscape of the molecule in various solutions, such as CDCl₃, CCl₄, and CD₃CN. ontosight.aisioc-journal.cn
The analysis reveals that the cyclopentane (B165970) ring is not planar but exists in a dynamic equilibrium of puckered conformations. For trans-1,2-disubstituted cyclopentanes, the puckering amplitude (q) can vary significantly between different conformations, such as the diaxial and diequatorial twist forms. ontosight.ai This detailed spectral analysis provides a more refined understanding than earlier studies, which could only suggest that pseudorotation was limited to a specific sector of the conformational circle. sioc-journal.cn
Substituted cyclopentanes undergo a process known as pseudorotation, where the molecule continuously interconverts between various envelope and twist conformations without significant energy barriers. ontosight.airesearchgate.net This dynamic process can be visualized as a wave of puckering that travels around the ring. ontosight.ai
Experimental studies have made significant strides in bridging the gap with theoretical descriptions of this phenomenon. ontosight.aisioc-journal.cn By using total lineshape fitting algorithms on ¹H-NMR spectra, researchers can extract high-precision vicinal proton-proton coupling constants. ontosight.aisioc-journal.cn These experimental values can then be used to construct a continuous potential energy surface for the pseudorotation process. ontosight.aisioc-journal.cn
The method involves parameterizing each vicinal spin-spin coupling constant (SSCC) as a function of the pseudorotation phase angle (φ). ontosight.ai This is compared against theoretical values estimated for optimized conformations using equations like the Haasnoot extension of the Karplus equation. ontosight.ai This combined theoretical and experimental approach allows for a detailed, continuous description of the molecule's conformational preferences at room temperature from a single NMR measurement. ontosight.aisioc-journal.cn For trans-1,2-dichlorocyclopentane, this analysis has shown that the degree of ring puckering changes during pseudorotation, with the puckering amplitude (q) varying between diaxial (φ=90°) and diequatorial (φ=270°) twist conformations. ontosight.ai
Table 1: Pseudorotation Parameters for Vicinal trans-SSCCs in trans-1,2-Dichlorocyclopentane This table is a representation of the types of parameters derived from NMR analysis as described in the literature. ontosight.ai
| Parameter | Value (Hz) |
|---|---|
| J₀ | Varies |
| J₁ | Varies |
| J₂ | Varies |
| J₃ | Varies |
| J₄ | Varies |
| s | Multiple of π/5 |
Novel Chlorinated Cyclopentene (B43876) Derivatives from Biogenic Sources
Nature provides a rich source of complex and often bioactive molecules. Research into endophytic and marine-derived fungi has led to the discovery of novel chlorinated cyclopentene derivatives, expanding the chemical diversity of this class of compounds.
In one study, four new chlorinated cyclopentene derivatives, named rhytidhyesters A, B, C, and D, were isolated from Rhytidhysteron sp., an endophytic fungus found in the plant Leptospermum brachyandrum. vulcanchem.com The structures of these compounds, which include a pair of epimers (compounds 1 and 2), were determined using 1D and 2D NMR, high-resolution electrospray ionization mass spectrometry (HRESIMS), and confirmed by X-ray crystallographic analysis. vulcanchem.com
Similarly, a chemical investigation of the marine-derived fungus Phoma sp. yielded three new bioactive chlorinated cyclopentene derivatives: cryptophomic acid (1), cryptodiol (2), and cryptotriol (3). nih.gov The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, including NMR, HRMS, and optical rotation. nih.gov The absolute configuration of cryptophomic acid was determined using circular dichroism and theoretical calculations. nih.gov
Table 2: Novel Chlorinated Cyclopentene Derivatives from Fungal Sources
| Compound Name | Source Organism | Reference |
|---|---|---|
| Rhytidhyester A | Rhytidhysteron sp. (endophytic fungus) | vulcanchem.com |
| Rhytidhyester B | Rhytidhysteron sp. (endophytic fungus) | vulcanchem.com |
| Rhytidhyester C | Rhytidhysteron sp. (endophytic fungus) | vulcanchem.com |
| Rhytidhyester D | Rhytidhysteron sp. (endophytic fungus) | vulcanchem.com |
| Cryptophomic acid | Phoma sp. (marine-derived fungus) | nih.gov |
| Cryptodiol | Phoma sp. (marine-derived fungus) | nih.gov |
| Cryptotriol | Phoma sp. (marine-derived fungus) | nih.gov |
Q & A
Basic Question: What are the recommended safety protocols for handling 4,4-dichlorocyclopentene in laboratory settings?
Answer:
When handling halogenated cyclopentenes like 4,4-dichlorocyclopentene, adhere to strict safety measures:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified safety glasses and face shields for eye protection. Inspect gloves (e.g., nitrile) prior to use and follow proper removal techniques to avoid skin contact .
- Ventilation: Work in a fume hood to prevent inhalation exposure. If inhaled, move the individual to fresh air and seek medical attention .
- Spill Management: Avoid direct contact; use inert absorbents for cleanup. Contaminated gloves must be disposed of per hazardous waste regulations .
Basic Question: What spectroscopic and computational methods are optimal for structural elucidation of 4,4-dichlorocyclopentene?
Answer:
Key methodologies include:
- NMR Spectroscopy: Analyze H and C NMR spectra to confirm the positions of chlorine substituents and cyclopentene ring geometry. Compare experimental shifts with computational predictions (e.g., DFT calculations) .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., m/z 151.03 for CHCl) and fragmentation patterns .
- InChIKey Validation: Cross-reference the compound’s InChIKey (QEZIATUCYQUIAK-UHFFFAOYSA-N) with databases like NIST Chemistry WebBook .
Advanced Question: How can computational models predict the reactivity of 4,4-dichlorocyclopentene in ring-opening polymerization?
Answer:
To study polymerization behavior:
- Thermochemical Data: Utilize gas-phase enthalpy () and reaction thermodynamics from NIST to model ring-opening energetics .
- Molecular Dynamics (MD): Simulate volume changes during polymerization. For example, cyclopentene derivatives exhibit ~15% volume shrinkage during ring-opening, which can be compared to experimental dilatometry data .
- Kinetic Studies: Monitor reaction rates under varying catalysts (e.g., Lewis acids) to assess chlorine’s electronic effects on reactivity .
Advanced Question: How can researchers resolve contradictions in reported thermochemical data for halogenated cyclopentenes?
Answer:
Address discrepancies using:
- Data Triangulation: Cross-validate enthalpy values () from multiple sources (e.g., NIST, peer-reviewed journals) .
- Error Analysis: Scrutinize experimental conditions (e.g., calorimetry vs. computational methods) that may affect results. For instance, gas-phase ion energetics data from NIST often differ from solution-phase studies due to solvation effects .
- Statistical Validation: Apply regression models to identify outliers in datasets. For example, compare hydrogenation enthalpies of 4,4-dichlorocyclopentene with analogous compounds like 1-methylcyclopentene .
Advanced Question: What strategies mitigate steric and electronic challenges in synthesizing 4,4-dichlorocyclopentene derivatives?
Answer:
- Synthetic Pathways:
- Steric Mitigation: Optimize reaction temperatures to prevent dimerization. For example, low temperatures (-20°C) reduce side reactions in chlorination steps .
Basic Question: How should researchers analyze environmental degradation byproducts of 4,4-dichlorocyclopentene?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
